molecular formula C14H12Cl2N2O3 B6561538 N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-1,4-dihydropyridine-2-carboxamide CAS No. 1091097-10-7

N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-1,4-dihydropyridine-2-carboxamide

Cat. No.: B6561538
CAS No.: 1091097-10-7
M. Wt: 327.2 g/mol
InChI Key: VIEMLPSOQAKNBV-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-1,4-dihydropyridine-2-carboxamide, or 3,4-DCPA, is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. 3,4-DCPA is a member of the pyridine carboxamide family, which has been studied for its potential to act as an agonist, antagonist, or modulator of certain biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 3,4-DCPA is not yet fully understood. However, it is believed that 3,4-DCPA binds to certain receptors in the body, which then triggers a cascade of biochemical and physiological responses. For example, 3,4-DCPA has been found to bind to the acetylcholinesterase receptor, which then leads to the inhibition of acetylcholine breakdown. Similarly, 3,4-DCPA has been found to bind to the cyclooxygenase-2 receptor, which then leads to the inhibition of the production of inflammatory mediators. Finally, 3,4-DCPA has been found to bind to the tyrosine hydroxylase receptor, which then leads to the modulation of dopamine synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,4-DCPA depend on the specific receptor that it binds to. For example, the inhibition of acetylcholinesterase activity by 3,4-DCPA leads to increased levels of acetylcholine in the body, which can have a variety of effects, including increased muscle contractility, increased heart rate, and increased alertness. Similarly, the inhibition of cyclooxygenase-2 activity by 3,4-DCPA leads to decreased levels of inflammatory mediators in the body, which can have a variety of anti-inflammatory effects. Finally, the modulation of tyrosine hydroxylase activity by 3,4-DCPA leads to increased levels of dopamine in the body, which can have a variety of effects, including increased motivation, improved learning, and improved mood.

Advantages and Limitations for Lab Experiments

The use of 3,4-DCPA in laboratory experiments has both advantages and limitations. One advantage of using 3,4-DCPA is that it is relatively easy to synthesize and has a high purity. This makes it a useful tool for studying the effects of certain biochemical and physiological processes. Additionally, 3,4-DCPA is relatively non-toxic, making it a safe compound to use in laboratory experiments.
However, there are also some limitations to using 3,4-DCPA in laboratory experiments. For example, the exact mechanism of action of 3,4-DCPA is not yet fully understood, making it difficult to predict the exact effects that it may have on certain biochemical and physiological processes. Additionally, 3,4-DCPA is a synthetic compound, and therefore may not be as effective as naturally occurring compounds in certain experiments.

Future Directions

The potential of 3,4-DCPA as a tool for scientific research is still being explored. Future research on 3,4-DCPA could focus on a variety of topics, including the elucidation of its exact mechanism of action, the development of more efficient and specific synthesis methods, the exploration of new applications for 3,4-DCPA, and the optimization of its use in laboratory experiments. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 3,4-DCPA, as well as its potential side effects.

Synthesis Methods

3,4-DCPA can be synthesized in a two-step process. The first step involves the reaction of 3,4-dichlorophenol with ethyl chloroformate, followed by the reaction of the resulting product with sodium hydroxide. The final product of this reaction is 3,4-DCPA. This method of synthesis has been found to produce a high yield of 3,4-DCPA with a purity of more than 99%.

Scientific Research Applications

3,4-DCPA has been studied for its potential to act as an agonist, antagonist, or modulator of certain biochemical and physiological processes. For example, 3,4-DCPA has been found to modulate the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3,4-DCPA has also been studied for its potential to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, 3,4-DCPA has been found to modulate the activity of the enzyme tyrosine hydroxylase, which is involved in the synthesis of the neurotransmitter dopamine.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-ethoxy-4-oxo-1H-pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O3/c1-2-21-13-7-17-11(6-12(13)19)14(20)18-8-3-4-9(15)10(16)5-8/h3-7H,2H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEMLPSOQAKNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CNC(=CC1=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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